CPI-169

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

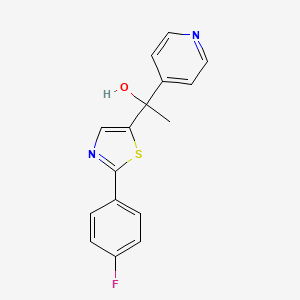

CPI-169 R-enantiomer is the R enantiomer of this compound, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2); decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. in vitro: this compound, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement . in vivo: Administered subcutaneously at 200 mpk twice daily (BID), this compound is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that this compound treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of this compound (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.

Scientific Research Applications

CPI Model in Education

Research demonstrates the Construction, Production, and Implementation (CPI) model's effectiveness in enhancing scientific literacy and a positive attitude toward science for pre-service physics teachers. This model encompasses four phases: Motivation, Construction (Cycle I), Production (Cycle II), and Evaluation. It significantly increased the Positive Attitude toward Science (PATS) among participants (Sunarti et al., 2018).

CPI in Comparative Effectiveness Research

The practice-based evidence for clinical practice improvement (PBE-CPI) methodology offers a robust approach for comparative effectiveness research. PBE-CPI leverages data from routine clinical practice to discover what works for whom, when, and at what cost. It incorporates front-line caregivers' insights, allowing for more rapid identification of better practices compared to randomized controlled trials or sophisticated statistical methods (Horn & Gassaway, 2007).

CPI in Law Enforcement Officer Selection

A study on the California Psychological Inventory (CPI) in law enforcement officer selection found significant differences in CPI profiles between officers rated as psychologically suited and those deemed unsuited for law enforcement. The CPI effectively distinguished between officers with and without job performance problems, supporting its inclusion in law enforcement officer selection procedures (Hargrave & Hiatt, 1989).

CPI Studies in Rehabilitation Research

A commentary discussing the merits of randomized controlled trials (RCTs) versus clinical practice improvement (CPI) approaches in rehabilitation research highlights the strengths of CPI studies. These studies focus on defining and characterizing clinical practice's "black box," allowing for the rapid identification of best practices by analyzing bivariate and multivariate associations among patient characteristics, process steps, and outcomes (Horn et al., 2005).

CPI in Crisis Prevention Intervention

A pilot study evaluating the use of crisis prevention intervention (CPI) techniques in averting crises in healthcare settings indicated that staff use of CPI training program techniques was effective in resolving crises in a majority of observed episodes. This finding supports the utility of CPI techniques across various diagnostic and functional levels in healthcare environments (Jambunathan & Bellaire, 1996).

properties

Molecular Formula |

C27H36N4O5S |

|---|---|

Molecular Weight |

528.66 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.